molecular formula C12H16N2O B11781333 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde

Katalognummer: B11781333
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: KLCNWOVPTSWKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the sixth position, a piperidin-1-yl group at the second position, and an aldehyde group at the nicotinic ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2-chloronicotinaldehyde with piperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidin-1-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)nicotinaldehyde involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methyl-2-(piperidin-1-yl)pyridine
  • 6-Methyl-2-(piperidin-1-yl)quinoline
  • 6-Methyl-2-(piperidin-1-yl)benzaldehyde

Uniqueness

6-Methyl-2-(piperidin-1-yl)nicotinaldehyde is unique due to the presence of both the piperidine and nicotinaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

6-methyl-2-piperidin-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-11(9-15)12(13-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI-Schlüssel

KLCNWOVPTSWKDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1)C=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.